

An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Bromoethyl)pyridine hydrobromide

Cat. No.: B2887808

[Get Quote](#)

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, **4-(2-Bromoethyl)pyridine hydrobromide**. We will delve into its core attributes, synthesis, applications, and safety protocols, providing the field-proven insights necessary for its effective utilization in a laboratory and developmental setting.

Core Compound Identification and Physicochemical Profile

4-(2-Bromoethyl)pyridine hydrobromide is a heterocyclic building block valued for its utility in organic synthesis. It consists of a pyridine ring substituted at the 4-position with a bromoethyl group; the pyridine nitrogen is protonated and paired with a bromide counter-ion to form the hydrobromide salt. This salt form generally confers greater stability and improved handling characteristics compared to the corresponding free base.

The primary CAS number for **4-(2-Bromoethyl)pyridine hydrobromide** is 120277-01-2[1][2].

Chemical Structure:

(Simplified 2D representation)

Key Physicochemical Data:

A summary of the essential properties of this compound is presented below for quick reference.

Property	Value	Source(s)
CAS Number	120277-01-2	[1] [2]
Molecular Formula	C ₇ H ₉ Br ₂ N	[1]
Molecular Weight	266.96 g/mol	[1]
IUPAC Name	4-(2-bromoethyl)pyridine;hydrobromide	N/A
Appearance	White to light yellow powder or crystalline solid	[3]
Solubility	Soluble in methanol	[3]
Storage	Store under inert atmosphere, in a freezer (-20°C)	[2]

Synthesis and Purification: A Practical Workflow

The synthesis of alkylated pyridine hydrobromides is a cornerstone of heterocyclic chemistry. The bromoethyl moiety is a potent electrophile, making this compound a valuable reagent for introducing the pyridyl-ethyl group into various molecular scaffolds.

Causality in Synthetic Choices

The choice of a synthetic route is governed by starting material availability, reaction efficiency, and safety. A common and effective method involves the bromination of the corresponding alcohol, 4-pyridine-ethanol, using a strong brominating agent like hydrobromic acid (HBr). Using concentrated HBr serves a dual purpose: it acts as the brominating agent for the hydroxyl group via an SN2 mechanism and provides the hydrobromide salt in a single pot reaction, which often aids in purification by crystallization.

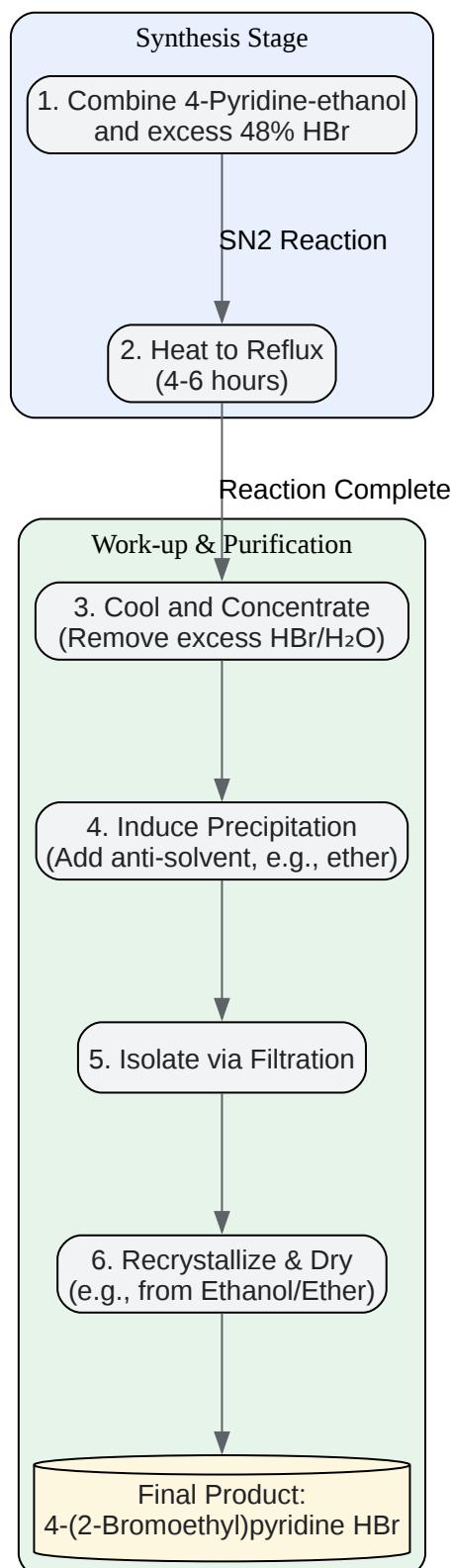
Experimental Protocol: Synthesis from 4-Pyridine-ethanol

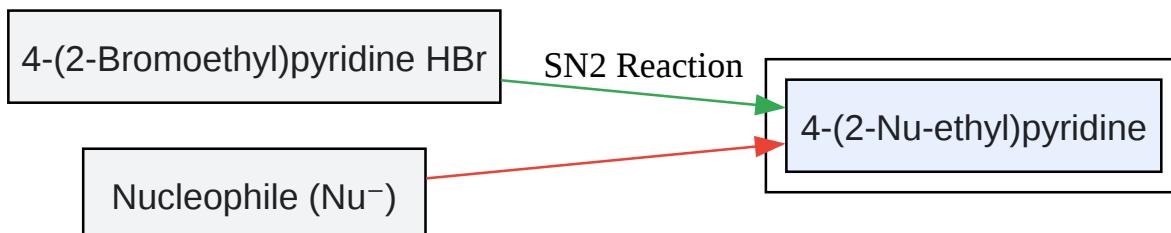
This protocol describes a representative procedure for the synthesis of **4-(2-Bromoethyl)pyridine hydrobromide**.

Materials:

- 4-Pyridine-ethanol
- 48% Hydrobromic acid (HBr)
- Diethyl ether (or other suitable anti-solvent)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source
- Ice bath
- Büchner funnel and filter paper

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1.0 equivalent of 4-pyridine-ethanol.
- Addition of HBr: Slowly add an excess (approx. 3.0-4.0 equivalents) of 48% aqueous hydrobromic acid to the flask. The addition may be exothermic and should be done with caution.
- Reflux: Heat the reaction mixture to reflux (typically around 120-125°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide sufficient activation energy to drive the nucleophilic substitution of the hydroxyl group.
- Work-up and Isolation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HBr and water, typically yielding a


viscous oil or semi-solid.

- Crystallization: The crude residue is triturated with a suitable anti-solvent, such as cold diethyl ether, to induce precipitation of the hydrobromide salt. The solid is then collected by vacuum filtration.
- Purification: The collected solid can be further purified by recrystallization from a solvent system like ethanol/ether to yield the final product with high purity.
- Drying: The purified crystals are dried under vacuum to remove residual solvents.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Bromoethyl)pyridine hydrobromide | 120277-01-2 | VEA27701 [biosynth.com]
- 2. 120277-01-2|4-(2-Bromoethyl)pyridine hydrobromide|BLD Pharm [bldpharm.com]
- 3. Buy 2-(2-Bromoethyl)pyridine hydrobromide | 72996-65-7 [smolecule.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Bromoethyl)pyridine hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2887808#4-2-bromoethyl-pyridine-hydrobromide-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com